molecular formula C17H16N2O3 B7467890 N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No. B7467890
M. Wt: 296.32 g/mol
InChI Key: JZEVGGAQBCYKMZ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide, also known as P7C3, is a small molecule that has been found to have neuroprotective effects in various animal models. The molecule was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to investigate the potential applications of P7C3 in the field of neuroscience.

Mechanism of Action

The exact mechanism by which N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide exerts its neuroprotective effects is not fully understood. However, it has been suggested that the molecule may act by promoting the survival of neurons and preventing their death. N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to increase the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular metabolism and energy production.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, the molecule has been shown to increase the activity of mitochondrial complex I, a key enzyme involved in cellular energy production. N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is its ability to promote neurogenesis and protect neurons from damage. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases. However, there are also some limitations to the use of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide in lab experiments. For example, the molecule has been found to be relatively unstable, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide. One area of interest is the development of new derivatives of the molecule that may have improved stability and efficacy. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide. Finally, there is also interest in exploring the potential applications of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide in the treatment of other neurological disorders, such as traumatic brain injury and stroke.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with methylamine to produce 2-nitro-N-methylbenzylamine. This intermediate is then reduced to N-methyl-N-benzylamine using sodium borohydride. The benzyl group is then protected using benzyl chloroformate, and the resulting N-benzyl-N-methylamine is reacted with 2-hydroxybenzaldehyde to produce the benzoxazine ring. Finally, the nitro group is reduced using iron powder to yield N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide.

Scientific Research Applications

N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis. The molecule has also been found to promote neurogenesis, the process by which new neurons are generated in the brain. This suggests that N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide may have potential applications in the treatment of a wide range of neurological disorders.

properties

IUPAC Name

N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-19(10-12-5-3-2-4-6-12)17(21)13-7-8-14-15(9-13)22-11-16(20)18-14/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEVGGAQBCYKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

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